rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, is a compound with a unique and complex chemical structure. It is primarily used in various scientific research fields due to its versatile chemical properties. Its molecular arrangement includes a formylpyridazinyl group attached to an octahydro-pyrrolopyridine scaffold, making it a fascinating subject for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, can be achieved through a multi-step synthetic route. Typically, the synthesis starts with the preparation of the pyridazinyl intermediate, followed by the introduction of the formyl group and subsequent formation of the octahydro-pyrrolopyridine core. The use of tert-butyl carboxylate as a protecting group ensures stability during the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves optimizing the reaction conditions to increase yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Industrial methods focus on scalability and reproducibility to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents under acidic or basic conditions.
Major Products Formed
Depending on the reaction, the major products formed can vary. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the exchange of functional groups on the pyridazinyl ring.
Scientific Research Applications
rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, has diverse applications in scientific research:
Chemistry: : Studied for its unique structural properties and reactivity, making it a model compound in synthetic chemistry.
Biology: : Investigated for potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: : Used as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It targets certain enzymes and receptors, modulating their activity. The formylpyridazinyl group plays a crucial role in binding to the active sites of these targets, while the octahydro-pyrrolopyridine core provides structural stability. Pathways involved include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
rac-tert-butyl (3aR,7aS)-5-(6-methylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
rac-tert-butyl (3aR,7aS)-5-(6-ethylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Unique Aspects
rac-tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, cis, stands out due to its formylpyridazinyl group, which significantly impacts its reactivity and binding properties. The presence of this formyl group makes it more versatile in chemical reactions compared to its methyl or ethyl counterparts.
That’s your deep dive into this fascinating compound! Want to explore more about any other aspect?
Properties
CAS No. |
2751994-39-3 |
---|---|
Molecular Formula |
C17H24N4O3 |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.